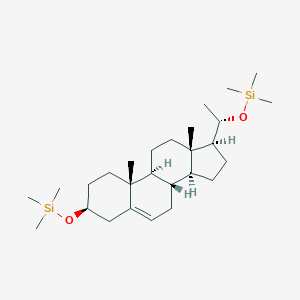

Pregnane, trimethylsilane deriv.

Description

Contextualizing Pregnane (B1235032) Scaffolds in Steroid Research

The pregnane skeleton, a C21 steroid framework, is the parent structure for a multitude of biologically important hormones, including progestogens, mineralocorticoids, and glucocorticoids. These endogenous molecules regulate a vast array of physiological processes. Beyond their natural hormonal functions, pregnane-based structures are pivotal in drug discovery and development. nih.govresearchgate.net Researchers investigate pregnane derivatives for their potential to modulate various nuclear receptors, such as the Pregnane X Receptor (PXR), which plays a key role in metabolizing foreign compounds (xenobiotics). nih.govresearchgate.net The inherent versatility of the pregnane scaffold makes it a compelling target for synthetic modification to create novel therapeutic agents. nih.govnih.gov

Significance of Derivatization in Steroid Analysis and Modification

The analysis of steroids from biological samples or synthetic reaction mixtures often presents challenges due to their inherent physicochemical properties. Many steroids exhibit low volatility and thermal instability, making them unsuitable for direct analysis by techniques like gas chromatography-mass spectrometry (GC-MS). nih.govclemson.edu Derivatization, the process of chemically modifying a compound to produce a new compound with properties more amenable to a specific analytical method, is therefore essential. nih.govresearchgate.net This process can enhance volatility, improve thermal stability, and increase the sensitivity of detection. nih.govresearchgate.net For steroids, derivatization is a crucial step to obtain accurate and reliable analytical data, which is fundamental for both clinical diagnostics and research. nih.gov

Overview of Trimethylsilyl (B98337) (TMS) Derivatization in Organic Chemistry

Trimethylsilyl (TMS) derivatization is a widely employed technique in organic chemistry to modify molecules containing active hydrogen atoms, such as those in hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2) functional groups. youtube.comtcichemicals.comresearchgate.net The process involves the replacement of an active hydrogen with a trimethylsilyl group, (CH₃)₃Si-. This modification effectively masks the polar functional groups, leading to a significant increase in the volatility and thermal stability of the compound. youtube.comresearchgate.net Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). caltech.edunih.gov The resulting TMS derivatives are particularly well-suited for analysis by GC-MS, a powerful technique for separating and identifying compounds in a mixture. tcichemicals.comrestek.com The formation of TMS derivatives of steroids, including pregnane, is a standard procedure in many analytical laboratories. tcichemicals.comnih.gov

The following table provides an overview of common silylating agents used in the derivatization of steroids.

| Silylating Agent | Abbreviation | Common Applications |

| N,O-Bis(trimethylsilyl)acetamide | BSA | Amino acids, amides, phenols, carboxylic acids, steroids tcichemicals.com |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, acids, amines, sterically hindered groups caltech.edu |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | General silylation, often used for complex metabolite mixtures researchgate.net |

| Trimethylchlorosilane | TMCS | Often used as a catalyst with other silylating agents tcichemicals.com |

| N-Trimethylsilylimidazole | TMSI | Specifically for hydroxyl groups, used to solve issues with other reagents nih.gov |

The synthesis of pregnane, trimethylsilane (B1584522) deriv. is typically achieved by reacting a pregnane molecule containing one or more hydroxyl groups with a silylating agent. The reaction conditions, such as temperature and time, can be optimized to ensure complete derivatization. caltech.edu The resulting trimethylsilyl ether of the pregnane is then ready for instrumental analysis. The fragmentation patterns of these derivatives in mass spectrometry provide valuable structural information, aiding in their identification and quantification. nih.gov

The research findings on pregnane, trimethylsilane deriv. are often embedded within broader studies focusing on steroid metabolism, the development of new analytical methods for steroids, or the synthesis of novel steroid-based compounds. nih.govresearchgate.net The ability to form and analyze these derivatives is a critical tool that enables deeper insights into the complex world of steroid chemistry and biology.

Structure

2D Structure

3D Structure

Properties

CAS No. |

13110-77-5 |

|---|---|

Molecular Formula |

C27H50O2Si2 |

Molecular Weight |

462.9 g/mol |

IUPAC Name |

[(1S)-1-[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-trimethylsilyloxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethoxy]-trimethylsilane |

InChI |

InChI=1S/C27H50O2Si2/c1-19(28-30(4,5)6)23-12-13-24-22-11-10-20-18-21(29-31(7,8)9)14-16-26(20,2)25(22)15-17-27(23,24)3/h10,19,21-25H,11-18H2,1-9H3/t19-,21-,22-,23+,24-,25-,26-,27+/m0/s1 |

InChI Key |

PXQKWIROLXRMAD-PAMFVNDTSA-N |

SMILES |

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C)C)C)O[Si](C)(C)C |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C)C)C)O[Si](C)(C)C |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C)C)C)O[Si](C)(C)C |

Synonyms |

(20S)-3β,20-Bis(trimethylsiloxy)pregn-5-ene |

Origin of Product |

United States |

Advanced Analytical Techniques for Pregnane Trimethylsilyl Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a cornerstone technique for the separation and identification of pregnane (B1235032) trimethylsilyl (B98337) derivatives. The derivatization to form TMS ethers and enol-TMS ethers is essential for improving the chromatographic behavior of these steroids, allowing for their successful analysis in the gas phase.

Qualitative and Quantitative Analysis Methodologies

The qualitative and quantitative analysis of pregnane TMS derivatives by GC-MS involves a multi-step process. The initial and critical step is the derivatization of the pregnane steroids. This is typically achieved by reacting the sample with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). This reaction converts polar functional groups into their more volatile TMS counterparts.

Once derivatized, the sample is introduced into the GC-MS system. The gas chromatograph separates the different pregnane derivatives based on their boiling points and interactions with the stationary phase of the capillary column. Following separation, the compounds enter the mass spectrometer, where they are ionized and fragmented.

For qualitative analysis , the resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound. This spectrum can be compared to mass spectral libraries for identification. High-resolution mass spectrometry can further aid in confirming the elemental composition of the molecule and its fragments.

For quantitative analysis , the technique of selected ion monitoring (SIM) is frequently employed. Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific, characteristic ions of the target analyte. This approach significantly enhances the sensitivity and selectivity of the analysis, allowing for the detection of low concentrations of pregnane derivatives in complex biological matrices. To ensure accuracy and precision, an internal standard—a structurally similar compound added in a known quantity to the sample before processing—is typically used to correct for variations in sample preparation and instrument response. The development of fully automated online derivatization methods has further improved the reproducibility and throughput of these analyses.

Electron Ionization (EI) Mass Spectrometry of TMS Derivatives

Electron ionization (EI) is the most common ionization technique used in GC-MS for the analysis of pregnane TMS derivatives. In the EI source, the analyte molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This process imparts significant energy to the molecules, leading to the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).

Due to the high energy involved, EI is considered a "hard" ionization technique, causing extensive and reproducible fragmentation of the molecular ion. fu-berlin.de The resulting mass spectrum is a complex pattern of fragment ions that is characteristic of the compound's structure. fu-berlin.de This detailed fragmentation is highly valuable for structural elucidation and is the basis for the creation of extensive mass spectral libraries used for compound identification. fu-berlin.de The fragmentation patterns observed in the EI mass spectra of TMS-derivatized steroids provide crucial information for identifying metabolites and establishing screening methods in various applications, such as doping control. fu-berlin.de

Chemical Ionization (CI) Mass Spectrometry of TMS Derivatives

Chemical ionization (CI) offers a "softer" alternative to electron ionization. In CI, a reagent gas, such as methane (B114726) or isobutane, is introduced into the ion source at a higher pressure than the analyte. The reagent gas is first ionized by the electron beam, and these primary ions then react with neutral reagent gas molecules to form a stable population of reagent ions. These reagent ions subsequently ionize the analyte molecules through less energetic processes like proton transfer or adduct formation.

This gentler ionization process results in significantly less fragmentation compared to EI. The CI mass spectrum of a pregnane TMS derivative is often dominated by a prominent quasi-molecular ion, such as the protonated molecule [M+H]⁺. This makes CI particularly useful for determining the molecular weight of an unknown compound, especially when the molecular ion is weak or absent in the EI spectrum. While fragmentation is reduced, some characteristic fragment ions are still observed, often corresponding to the loss of a trimethylsilanol (B90980) (TMSOH) group from the protonated molecule.

Mass Spectrometric Fragmentation Pathways and Mechanisms

Understanding the fragmentation pathways of pregnane trimethylsilyl derivatives upon ionization is fundamental for the structural interpretation of their mass spectra. The fragmentation patterns are influenced by the structure of the steroid nucleus, the position and stereochemistry of the functional groups, and the nature of the TMS derivatization.

Characteristic Fragment Ions (e.g., m/z 147, m/z 318)

The mass spectra of TMS-derivatized pregnanes exhibit several characteristic fragment ions that can provide diagnostic structural information.

The ion at m/z 147 is a common fragment in the mass spectra of compounds containing two TMS groups on adjacent hydroxyls or in close proximity. For some steroid diol TMS derivatives, this ion is proposed to be a cyclic ion containing silicon, formed through the interaction of two neighboring TMSO groups. researchgate.net Its presence can be indicative of vicinal diol structures within the pregnane molecule.

An ion at m/z 318 has been noted in the fragmentation of certain TMS-derivatized steroids. The formation and structure of this ion are highly dependent on the specific steroid skeleton and the positions of the TMS groups. Postulated structures for this fragment often involve significant rearrangement and cleavage of the steroid rings. researchgate.net

Other significant ions are frequently observed and are often more generally characteristic of TMS-derivatized steroids. For instance, ions derived from the A-ring of the steroid are common. The specific mass-to-charge ratio and relative intensity of these fragments can help in determining the substitution pattern of the A-ring.

Interactive Table: Characteristic Fragment Ions in the Mass Spectra of Pregnane TMS Derivatives

| m/z | Proposed Structure/Origin | Significance |

| 73 | [Si(CH3)3]+ | Ubiquitous in TMS derivative spectra, indicates the presence of a TMS group. |

| 129 | Fragment containing C-1, C-2, C-3 of the A-ring with a TMSO group | Often indicative of a 3-TMSO-substituted steroid. |

| 147 | Cyclic silyl (B83357) ion from vicinal di-TMSO groups | Suggests the presence of adjacent hydroxyl groups in the original pregnane. researchgate.net |

| 318 | Complex rearranged fragment | Its formation is specific to certain steroid structures and requires detailed mechanistic interpretation. researchgate.net |

| [M-15] | [M - CH3]+ | Loss of a methyl group, typically from a TMS group. |

| [M-90] | [M - TMSOH]+• | Neutral loss of trimethylsilanol, a very common fragmentation pathway. |

Loss of Alkyl and Silyl Groups

The fragmentation of pregnane TMS derivatives is dominated by cleavages involving the silyl groups and the steroid's alkyl side chain.

A primary and very common fragmentation pathway is the loss of a methyl radical (•CH₃, 15 Da) from one of the TMS groups, leading to the formation of a stable [M-15]⁺ ion. researchgate.net This ion is often of high abundance in the mass spectrum.

Another predominant fragmentation is the neutral loss of trimethylsilanol (TMSOH, 90 Da). researchgate.net This elimination is highly characteristic of TMS ethers and can occur from the molecular ion to give an [M-90]⁺• ion, or from fragment ions. The propensity for this loss can be influenced by steric factors and the stereochemical relationship between the TMSO group and available hydrogen atoms. fu-berlin.de In molecules with multiple TMS groups, sequential losses of TMSOH can be observed, for example, leading to [M-180]⁺•.

Cleavage of the C17-C20 bond is a significant fragmentation for pregnanes, resulting in the loss of the acetyl side chain (CH₃CO•, 43 Da) or a larger fragment depending on the substitution at C-17 and C-20. This fragmentation provides key information about the nature of the side chain. In some cases, complex rearrangements can occur, such as the migration of a TMS group from one position to another followed by a specific cleavage event. nih.gov These intricate fragmentation pathways, often elucidated with the help of isotopic labeling, are essential for the detailed structural characterization of pregnane metabolites. fu-berlin.denih.gov

Tandem Mass Spectrometry (GC-MS/MS and GC-QTOF-MS)

Tandem mass spectrometry techniques, such as gas chromatography-tandem mass spectrometry (GC-MS/MS) and gas chromatography-quadrupole time-of-flight mass spectrometry (GC-QTOF-MS), have revolutionized the analysis of pregnane TMS derivatives by offering significant improvements in specificity and sensitivity.

Enhanced Specificity and Sensitivity in Analysis

GC-MS/MS enhances specificity by performing a second stage of mass analysis on a selected precursor ion. This process, known as collision-induced dissociation (CID), generates product ions that are characteristic of the precursor ion. By monitoring specific precursor-to-product ion transitions, the chemical noise from co-eluting matrix components is significantly reduced, leading to a much-improved signal-to-noise ratio and, consequently, higher sensitivity. This is particularly advantageous for the analysis of pregnane derivatives in complex biological matrices like urine and plasma. nih.gov

GC-QTOF-MS combines the high separation power of gas chromatography with the high mass resolution and accuracy of a time-of-flight mass analyzer. This allows for the confident identification of pregnane TMS derivatives based on their accurate mass, which provides information on their elemental composition. The high sensitivity of modern TOF instruments further aids in the detection of low-abundance metabolites.

Precursor Ion Scanning and Selected Reaction Monitoring

Precursor ion scanning is a powerful MS/MS technique for the targeted screening of compounds that share a common structural feature. In this mode, the second mass analyzer is set to transmit only a specific product ion, while the first mass analyzer scans a range of precursor ions. Any precursor ion that fragments to produce the selected product ion is detected. For pregnane TMS derivatives, precursor ion scans can be used to selectively detect all compounds that produce a common fragment ion, such as the TMS cation (m/z 73) or other characteristic steroid backbone fragments. researchgate.netwaters.comshimadzu.com This approach has been successfully used to screen for endogenous steroids in biological samples. researchgate.net

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is the gold standard for quantitative analysis using tandem mass spectrometry. nih.govnih.gov In SRM, both mass analyzers are set to specific m/z values, creating a highly specific transition for a particular analyte. By monitoring one or more SRM transitions for each pregnane TMS derivative, highly sensitive and accurate quantification can be achieved, even at very low concentrations. This technique is widely employed in clinical diagnostics and anti-doping analysis for the precise measurement of pregnane steroid levels.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the confident identification of pregnane trimethylsilyl derivatives. By providing a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically with an error of less than 5 parts per million (ppm), HRMS allows for the determination of the elemental composition of the ion. fu-berlin.de

This capability is particularly valuable when analyzing unknown metabolites or for confirming the identity of known compounds without the need for an authentic reference standard. For example, the mass spectrum of a pregnenolone (B344588) TMS derivative can be analyzed by HRMS to confirm that the elemental composition of the molecular ion and its key fragment ions are consistent with the proposed structure. researchgate.netresearchgate.net This level of certainty is crucial in metabolomics research and in the identification of new biomarkers.

The combination of gas chromatography with HRMS, particularly GC-QTOF-MS, provides both high-quality chromatographic separation and high-resolution, accurate mass data, making it a powerful platform for the comprehensive analysis of pregnane TMS derivatives in complex samples.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

GC-C-IRMS is a powerful technique that determines the stable isotope ratios of individual compounds within a sample. For trimethylsilyl (TMS) derivatives of pregnanes, this method offers a window into their origin and metabolic history. The process involves a gas chromatograph (GC) to separate the derivatized compounds, which are then combusted into simple gases (e.g., CO2). These gases are subsequently introduced into an isotope ratio mass spectrometer (IRMS) to measure the relative abundance of stable isotopes, such as ¹³C and ¹²C. nih.govcapes.gov.br

Compound-Specific Stable Carbon Isotope Analysis of Derivatized Compounds

Compound-Specific Isotope Analysis (CSIA) of pregnane TMS derivatives is a sophisticated method for source apportionment and understanding metabolic pathways. scispace.comresearchgate.net A critical consideration in the CSIA of derivatized compounds is the introduction of carbon atoms from the silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netresearchgate.net This addition of external carbon alters the natural ¹³C/¹²C ratio of the original pregnane molecule.

To ensure accuracy, the isotopic contribution of the added trimethylsilyl groups must be precisely accounted for. researchgate.net This is typically achieved by co-analyzing a standard with a known isotopic value alongside the unknown samples. Correction equations are then applied to calculate the true δ¹³C value of the intrinsic carbon in the underivatized pregnane. researchgate.net Furthermore, to achieve reproducible results, it is often necessary to use a significant excess of the derivatization reagent to drive the reaction to completion and ensure consistent isotopic fractionation. nih.gov

Table 1: Key Considerations for CSIA of Trimethylsilyl-Derivatized Pregnanes

| Challenge | Mitigation Strategy | Rationale |

| Carbon Addition from Reagent | Analysis of isotopic standards in parallel; application of mathematical correction formulas. researchgate.net | To subtract the isotopic signature of the added TMS groups and determine the true δ¹³C of the native steroid. |

| Incomplete Derivatization | Use of a significant molar excess of the silylating agent (e.g., >250-fold). nih.gov | To drive the reaction to completion, minimizing kinetic isotope effects and ensuring reproducible results. |

| Isotope Fractionation | Strict control of reaction conditions (temperature, time); prompt analysis after derivatization. researchgate.netnih.gov | Derivatization can have its own isotope effect, which must be kept consistent for all samples and standards. |

| Analyte Volatility | Conversion of polar hydroxyl groups to non-polar TMS ethers. researchgate.net | To make the pregnane derivatives suitable for separation by gas chromatography. |

Isotopic Effects in Chromatographic Separation

During gas chromatography, a phenomenon known as the chromatographic isotope effect can occur, where molecules containing heavier isotopes elute at slightly different times than their lighter counterparts. nih.gov Typically, compounds labeled with heavier isotopes, such as deuterium (B1214612) (²H), elute earlier from most common GC stationary phases than their standard protium (B1232500) (¹H) analogs. nih.gov

Complementary Spectroscopic Techniques for Structural Elucidation

While mass spectrometry techniques are destructive, spectroscopic methods provide detailed, non-destructive structural information. For complex molecules like pregnane derivatives, a combination of techniques is essential for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of pregnane derivatives. High-resolution ¹H-NMR spectra provide initial information, where the intense, sharp singlet produced by the protons of the trimethylsilyl group near 0 ppm is a hallmark of successful derivatization. acs.org This TMS signal can serve as an excellent site-specific probe for studying protein-ligand interactions without the need for isotopic labeling.

For deciphering the complex steroid core, two-dimensional (2D) NMR experiments are crucial. acs.org Techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) reveal proton-proton coupling networks, helping to trace the connectivity within the ring systems. acs.org The Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is particularly powerful for determining stereochemistry by detecting spatial proximities between protons. For example, specific ROESY correlations, such as between H-12α and H-17α, can unambiguously establish the C-17 configuration in pregnane glycosides. acs.org

Table 2: Application of NMR Techniques to Pregnane TMS Derivatives

| NMR Experiment | Information Provided | Example Application |

| 1D ¹H-NMR | Presence of characteristic functional groups; confirmation of derivatization. | Detection of a strong singlet near 0 ppm confirms the presence of the TMS group. |

| 2D COSY | Shows scalar (J-coupling) interactions between adjacent protons. | Mapping H-H connectivities within the pregnane rings. acs.org |

| 2D TOCSY | Extends COSY to show correlations within an entire spin system. | Identifying all protons belonging to a specific ring or side chain. acs.org |

| 2D ROESY/NOESY | Detects dipolar interactions (through-space) between protons. | Determining stereochemistry, such as the configuration at C-12 and C-17. acs.org |

| 2D HMQC/HSQC | Correlates protons with their directly attached carbons. | Assigning ¹³C chemical shifts based on known ¹H assignments. |

| 2D HMBC | Shows long-range correlations between protons and carbons (2-3 bonds). | Establishing connectivity across quaternary carbons and linking different parts of the molecule. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for confirming the functional groups present in a molecule, making it highly useful for verifying the derivatization of pregnanes. The conversion of a hydroxyl group (-OH) on the pregnane skeleton to a trimethylsilyl ether (-O-Si(CH₃)₃) results in distinct changes in the IR spectrum. The characteristic broad absorption band of the O-H stretch (typically around 3200-3600 cm⁻¹) disappears, and new, strong bands characteristic of the TMS group appear. These spectra-structure correlations provide a reliable confirmation that the derivatization reaction has occurred.

Table 3: Characteristic IR Absorption Bands for Pregnane Trimethylsilyl Derivatives

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Significance |

| Si-CH₃ | Asymmetric & Symmetric Bending (Rocking) | 1250-1260 (strong, sharp), 830-870 (strong) | Diagnostic for the presence of the trimethylsilyl group. |

| Si-O-C (Aryl, Alkyl) | Asymmetric Stretch | 1000-1100 (strong) | Confirms the formation of the silyl ether bond to the steroid skeleton. |

| C-H (in Si-CH₃) | Asymmetric & Symmetric Stretch | 2955-2965 | Corroborates the presence of methyl groups on the silicon atom. |

| O-H (Alcohol) | Stretch | 3200-3600 (broad) | Disappearance of this band indicates complete derivatization of hydroxyl groups. |

| C=O (Ketone) | Stretch | ~1700 | Presence indicates a ketone group on the pregnane that was not derivatized. |

| (Data sourced from general organosilicon compound analysis) |

X-ray Diffraction Analysis

For the ultimate, unambiguous determination of a molecule's three-dimensional structure, including absolute stereochemistry, single-crystal X-ray diffraction (SCXRD) is the gold standard. This technique requires the successful growth of a single crystal of the pregnane trimethylsilyl derivative. The crystal is then bombarded with X-rays, and the resulting diffraction pattern is analyzed to build a precise map of electron densities. nih.gov

This map reveals the exact spatial coordinates of every atom in the molecule and the crystal lattice, providing definitive data on bond lengths, bond angles, and the conformation of the steroid rings. acs.org While obtaining a suitable crystal can be a challenge, the structural information gained from X-ray analysis is unparalleled and serves as the ultimate reference to validate structural assignments made by other methods like NMR.

Chromatographic Purification and Separation Techniques for Pregnane Trimethylsilyl Derivatives

The analysis and purification of pregnane trimethylsilyl derivatives, which are less polar than their parent compounds, rely on advanced chromatographic techniques. The selection of a specific method is contingent on the sample matrix, the required purity, and the scale of the separation. Techniques such as Solid Phase Extraction (SPE), Thin Layer Chromatography (TLC), and High-Performance Liquid Chromatography (HPLC) are pivotal in the isolation and purification of these silylated steroids.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a highly effective and selective sample preparation technique used to isolate and concentrate analytes from complex liquid samples prior to chromatographic analysis. researchgate.net For nonpolar compounds like pregnane trimethylsilyl derivatives, reversed-phase SPE is the most common approach. This method utilizes a nonpolar stationary phase and a polar mobile phase, where retention is based on hydrophobic interactions between the analyte and the sorbent. chromatographyonline.com

The process involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the target analyte. researchgate.net

Research Findings:

The choice of sorbent is critical for the successful isolation of pregnane trimethylsilyl derivatives. Given their hydrophobic nature, sorbents like C18 (octadecyl) bonded silica (B1680970) are frequently employed for steroid hormone extraction. sterlitech.comphenomenex.com A study on the extraction of various steroid hormones from cell culture medium demonstrated that SPE could effectively replace traditional liquid-liquid extraction (LLE) methods, offering good recovery and simplified sample processing. nih.gov

A particularly relevant development is the use of trimethylsilyloxy-modified silica aerogel as an SPE sorbent. nih.gov This material, being inherently hydrophobic, shows a strong affinity for nonpolar molecules. The primary retention mechanism is attributed to hydrophobic-hydrophobic interactions between the silylated surface of the aerogel and the nonpolar analytes. nih.gov This approach has proven effective for extracting various pharmaceuticals and is reusable without a loss in performance. nih.gov

The general procedure for SPE of a pregnane trimethylsilyl derivative would involve conditioning a reversed-phase cartridge (e.g., C18) with a nonpolar solvent like methanol (B129727), followed by an equilibration step with a more polar solvent like water. chemrxiv.org The sample, dissolved in a solvent compatible with the mobile phase, is then loaded onto the cartridge. A polar wash solvent is used to remove hydrophilic impurities while the silylated pregnane is retained. Finally, a nonpolar solvent is used to elute the purified analyte. sigmaaldrich.com

Table 1: Illustrative Solid Phase Extraction (SPE) Parameters for Pregnane Trimethylsilyl Derivatives

| Step | Solvent/Phase | Purpose | Rationale |

|---|---|---|---|

| Sorbent Selection | Reversed-Phase (e.g., C18, Trimethylsilyloxy-modified silica) | Retention of nonpolar analytes. | Pregnane trimethylsilyl derivatives are nonpolar and are retained by hydrophobic interactions. chromatographyonline.comnih.gov |

| Conditioning | Methanol or Acetonitrile (B52724) | Solvates the stationary phase functional groups. | Prepares the sorbent to receive an aqueous sample and ensures reproducible retention. chemrxiv.org |

| Equilibration | Water or aqueous buffer | Prepares the sorbent for the sample matrix. | Prevents premature elution of the analyte if the sample is in a polar solvent. chemrxiv.org |

| Sample Loading | Sample dissolved in a polar, water-miscible solvent | Adsorption of the analyte onto the sorbent. | The nonpolar derivative preferentially binds to the stationary phase over the polar mobile phase. |

| Washing | Water or a low percentage of organic solvent in water | Removal of polar impurities. | Washes away salts and other polar matrix components without eluting the target analyte. chemrxiv.org |

| Elution | A nonpolar solvent (e.g., Hexane, Dichloromethane, Ethyl Acetate) | Desorption and collection of the pure analyte. | A nonpolar solvent disrupts the hydrophobic interaction between the analyte and the sorbent. sigmaaldrich.com |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique used for the separation, identification, and purity assessment of compounds. sigmaaldrich.com For the analysis of pregnane trimethylsilyl derivatives, normal-phase TLC on silica gel plates is typically employed. bioline.org.brbioline.org.br In this mode, a nonpolar mobile phase moves up a polar stationary phase (silica gel) by capillary action. sigmaaldrich.com Nonpolar compounds, such as silylated pregnanes, have weaker interactions with the silica gel and travel further up the plate, resulting in higher Retention Factor (Rf) values.

Research Findings:

TLC is widely used for the analysis of various steroids. bioline.org.branalis.com.my The separation of different steroids is achieved by optimizing the mobile phase composition. researchgate.net For nonpolar steroid derivatives, solvent systems typically consist of a mixture of a nonpolar solvent and a slightly more polar solvent. A review of steroid analysis by TLC lists numerous mobile phase systems, such as cyclohexane-ethyl acetate (B1210297) or toluene-based systems, which are suitable for separating less polar steroids on silica gel plates. bioline.org.br For instance, a mobile phase of chloroform (B151607) and methanol (92:8) has been used effectively for separating corticosteroids. nih.gov Given that trimethylsilylation significantly reduces the polarity of pregnanes, mobile phases with a higher proportion of nonpolar components (e.g., hexane, cyclohexane, toluene) are generally preferred. sigmaaldrich.com

The choice of stationary phase can also be varied. While silica gel is most common, other options include alumina (B75360) or chemically modified plates like cyano-bonded silica, which offers intermediate polarity and different selectivity. analis.com.mychromatographyonline.com After development, the separated spots can be visualized under UV light (if the compounds are UV-active) or by spraying with a chemical reagent followed by heating. researchgate.net

Table 2: Exemplary Thin Layer Chromatography (TLC) Systems for Pregnane Trimethylsilyl Derivatives

| Parameter | Description | Examples | Purpose/Rationale |

|---|---|---|---|

| Stationary Phase | The solid adsorbent coated on the plate. | Silica gel 60 F254, Alumina, Cyano-bonded silica. bioline.org.brchromatographyonline.com | Silica gel is a polar adsorbent suitable for normal-phase chromatography of nonpolar compounds. |

| Mobile Phase | The solvent system that moves up the plate. | Hexane:Ethyl Acetate (e.g., 4:1 v/v), Cyclohexane:Toluene (e.g., 10:1 v/v), Chloroform:Methanol (e.g., 9:1 v/v). sigmaaldrich.combioline.org.br | A largely nonpolar mobile phase allows for differential migration of nonpolar analytes up the polar stationary phase. |

| Development | The process of allowing the mobile phase to ascend the plate. | Ascending development in a saturated chamber. sigmaaldrich.com | Chamber saturation ensures equilibrium between the liquid and gas phases, leading to reproducible Rf values. |

| Visualization | Method to detect the separated compound spots. | UV light (254 nm), Staining reagents (e.g., phosphomolybdic acid, vanillin-sulfuric acid) followed by heating. researchgate.net | Makes the separated, often colorless, compounds visible on the plate. |

High Performance Liquid Chromatography (HPLC) for Preparative Isolation

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique used to isolate and purify compounds from a mixture in quantities ranging from milligrams to grams. mdpi.comwelch-us.com It operates on the same principles as analytical HPLC but utilizes larger columns, higher flow rates, and larger sample injection volumes to maximize throughput and yield. chromatographyonline.com For the purification of nonpolar pregnane trimethylsilyl derivatives, reversed-phase HPLC is the most suitable and widely used mode. nih.gov

Research Findings:

The goal of preparative HPLC is to achieve the highest possible purity and recovery of the target compound. welch-us.com The process typically starts with the development of an analytical-scale separation to optimize selectivity, which is then scaled up to the preparative level. chromatographyonline.com

For steroids and their derivatives, octadecyl (C18) bonded silica is the most common stationary phase, offering excellent retention for hydrophobic molecules. phenomenex.comnih.gov Other phases like C8 or Phenyl can also provide different selectivity. A patent for isolating pregnane glycosides describes a preparative HPLC method using a gradient of acetonitrile and water, which successfully purified the target compounds. google.com This type of aqueous-organic mobile phase system is standard for reversed-phase separation of steroids. The gradient starts with a higher percentage of the aqueous phase and moves to a higher percentage of the organic phase (e.g., acetonitrile or methanol) to elute compounds of increasing hydrophobicity. youtube.com

A study focusing on the separation of steroid isomers highlighted the use of a novel carbazole-based polymeric stationary phase, which showed superior separation factors compared to standard C18 columns. researchgate.net This indicates that specialized stationary phases can be developed to tackle particularly challenging separations of structurally similar pregnane derivatives. After separation, the eluent containing the purified compound is collected using a fraction collector. welch-us.com

Table 3: Typical High-Performance Liquid Chromatography (HPLC) Parameters for Preparative Isolation

| Parameter | Description | Examples | Rationale |

|---|---|---|---|

| Mode | The principle of separation. | Reversed-Phase | Ideal for separating nonpolar analytes like pregnane trimethylsilyl derivatives. nih.gov |

| Stationary Phase | The packing material inside the column. | C18 (Octadecyl) bonded silica, C8 (Octyl) bonded silica, Phenyl, Biphenyl. phenomenex.comnih.gov | Provides strong hydrophobic interactions for retaining nonpolar compounds. C18 is the most common choice. |

| Column | Dimensions of the chromatographic column. | Internal Diameter: >10 mm; Length: 150-250 mm; Particle Size: 5-10 µm. | Larger dimensions accommodate higher sample loads for preparative-scale purification. chromatographyonline.com |

| Mobile Phase | The solvent mixture that carries the sample through the column. | Acetonitrile/Water gradient, Methanol/Water gradient. nih.govgoogle.com | A gradient elution is effective for separating components in a complex mixture with varying polarities. |

| Detection | The method used to monitor the column effluent. | UV Detector (e.g., at 210 nm), Evaporative Light Scattering Detector (ELSD), Mass Spectrometer (MS). | Allows for the identification of peaks corresponding to the target compound for fraction collection. |

| Fraction Collection | The process of collecting the purified analyte. | Automated fraction collector triggered by time or detector signal. welch-us.com | Enables the isolation of the pure compound as it elutes from the column. |

Structural Elucidation and Isomer Differentiation of Pregnane Derivatives

Determination of Unknown Pregnane (B1235032) Structures via Derivatization

The identification of unknown pregnane structures is significantly facilitated by trimethylsilyl (B98337) derivatization. Pregnanes, in their native form, possess polar hydroxyl groups that render them non-volatile and prone to thermal degradation, making direct analysis by gas chromatography challenging. The derivatization process replaces the active hydrogen of these hydroxyl groups with a non-polar trimethylsilyl (TMS) group, -(Si(CH₃)₃). researchgate.net This transformation drastically increases the molecule's volatility and stability, which is essential for successful separation and analysis within the high-temperature environment of a GC system. researchgate.net

Commonly used silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). researchgate.netidc-online.com Once derivatized, the pregnane-TMS ether is introduced into a GC-MS system. The gas chromatograph separates the derivatized compound from other components in the sample, and the mass spectrometer then bombards the molecule with electrons, causing it to fragment in a predictable and reproducible manner.

The resulting mass spectrum serves as a molecular fingerprint. The pattern of fragment ions, specifically their mass-to-charge ratio (m/z) and relative abundance, provides critical clues to the structure of the original pregnane. For instance, the loss of trimethylsilanol (B90980) (TMSOH, 90 Da) from the molecular ion is a characteristic fragmentation pathway for TMS-derivatized steroids, indicating the presence of a hydroxyl group in the original molecule. researchgate.net By carefully analyzing these fragmentation patterns, researchers can deduce the molecular weight, the number and position of hydroxyl groups, and other structural features to identify the unknown pregnane. mdpi.com

Table 1: Common Reagents for Trimethylsilyl Derivatization

| Reagent Name | Acronym | Typical Use |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful silylating agent for hydroxyl, carboxyl, and amine groups. researchgate.netidc-online.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | One of the most volatile and powerful silylating agents, often preferred for its clean reaction byproducts. researchgate.netmdpi.com |

| Trimethylchlorosilane | TMCS | Frequently used as a catalyst in conjunction with BSTFA or MSTFA to enhance reactivity. researchgate.netidc-online.com |

| Hexamethyldisilazane | HMDS | A milder silylating agent, used for derivatizing hydroxyl groups. nih.gov |

| N-trimethylsilylimidazole | TMSI | A strong silyl (B83357) donor, particularly effective for silylating hindered hydroxyl groups. nih.gov |

Stereochemical Characterization through Chromatographic and Spectroscopic Signatures

While mass spectrometry is powerful for determining the basic carbon skeleton and the presence of functional groups, differentiating between stereoisomers—molecules with the same chemical formula but different spatial arrangements—requires a combination of chromatographic separation and careful interpretation of spectroscopic data. Pregnane stereoisomers, such as those differing in the configuration at the C-3, C-5, or C-20 positions (e.g., 3α vs. 3β, 5α vs. 5β), have distinct three-dimensional shapes. nist.gov

These subtle differences in shape influence how the TMS-derivatized molecules interact with the stationary phase of a gas chromatography column. As a result, different stereoisomers travel through the column at slightly different rates and are separated in time, a parameter known as the retention time. This chromatographic separation is the first and most critical step in distinguishing isomers. For example, various isomers of pregnanediol (B26743) di-TMS, such as 5α-pregnan-3α,20α-diol TMS and 5β-pregnan-3α,20α-diol TMS, can be resolved chromatographically. nist.gov

Following separation, the mass spectra of these isomers, while often very similar, can exhibit reproducible differences in the relative abundances of key fragment ions. These variations in fragmentation patterns act as a spectroscopic signature for a particular stereochemistry. The specific stereochemical environment of a trimethylsilyloxy group can influence which fragmentation pathways are favored, leading to subtle but diagnostically useful differences in the resulting mass spectrum. researchgate.net Therefore, the combination of a unique retention time and a characteristic mass spectrum allows for the confident identification of specific pregnane stereoisomers.

Use of Deuterated Derivatives and Isotopologue Comparisons in Structure Determination

A sophisticated method for gaining deeper insight into pregnane structure involves the use of deuterated silylating agents, which create isotopically labeled derivatives. In this technique, a reagent such as N-methyl-N-(trimethylsilyl-d₉)trifluoroacetamide (d₉-MSTFA) is used. This reagent replaces the nine hydrogen atoms on the TMS group with deuterium (B1214612) atoms, a heavier isotope of hydrogen.

When a pregnane is derivatized with d₉-MSTFA, each incorporated silyl group adds 81 mass units (for -Si(CD₃)₃) instead of the 72 mass units added by a standard TMS group (-Si(CH₃)₃). By comparing the mass spectrum of the deuterated derivative with that of the non-deuterated derivative, researchers can unequivocally determine the number of silylated hydroxyl groups in the molecule based on the total mass shift of the molecular ion.

Furthermore, this isotopic labeling is invaluable for interpreting complex fragmentation patterns. Any fragment ion that retains the silyl group will show a mass shift of +9 Da (or multiples thereof) in the spectrum of the deuterated derivative compared to the standard TMS derivative. This allows analysts to trace the location of the original hydroxyl groups within the fragmented pieces of the molecule. A particularly powerful application is the selective introduction of a TMS-d₉ group at a specific position, which can be achieved by exploiting the different reaction rates of sterically hindered and unhindered hydroxyl groups. researchgate.net This selective labeling provides precise information about the fragmentation of specific parts of the steroid, greatly aiding in the complete structural elucidation. researchgate.net

Confirmation of Structural Assignments using Reference Standards and Microchemical Methods

While the combination of derivatization, GC-MS, and isotopic labeling provides strong evidence for a proposed structure, the definitive confirmation of a structural assignment relies on direct comparison with an authenticated reference standard. researchgate.net A reference standard is a highly purified and well-characterized sample of the exact molecule .

The confirmation process involves analyzing the unknown derivative and the reference standard under identical instrumental conditions. If the unknown compound exhibits the same gas chromatographic retention time and an identical mass spectrum as the certified reference standard, its structure is considered confirmed with a high degree of certainty. This co-analysis is the gold standard for structural validation in metabolic and steroid profiling. researchgate.net

In cases where a reference standard is unavailable, microchemical methods can provide additional corroborating evidence. These are small-scale chemical reactions performed on the sample prior to derivatization and analysis. For example, a sample might be treated with an oxidizing agent to convert a specific hydroxyl group into a ketone. The resulting product is then derivatized and analyzed by GC-MS. If the observed changes in retention time and mass spectrum are consistent with the expected chemical transformation, it lends strong support to the initial structural assignment. These microchemical reactions serve as a functional proof, helping to confirm the presence and position of specific functional groups within the pregnane molecule.

Synthetic Methodologies and Chemical Transformations of Pregnane Derivatives

Total Synthesis and Derivatization of Pregnanes and Their Glycosides

The construction of the complex pregnane (B1235032) core and its subsequent modification, particularly through glycosylation, are significant achievements in organic synthesis. The total synthesis of steroid molecules like progesterone (B1679170) has been a classic endeavor in chemistry, establishing foundational strategies for assembling the polycyclic system. youtube.com However, many modern approaches leverage naturally occurring starting materials for more efficient derivatization.

A common precursor for the synthesis of novel pregnane derivatives is 16-dehydropregnenolone acetate (B1210297), which can be obtained from the degradation of diosgenin, a naturally occurring plant product. benthamdirect.com This starting material allows for a variety of modifications. For instance, novel pregnane glycosides have been synthesized from derivatives of 16-dehydropregnenolone acetate. One such synthesis involved creating 3β, 20β-dihydroxy-16α-methoxy-pregn-5-ene, which was then glycosylated to produce 3β-[2¢,3¢,4¢,6¢-tetra-O-acetyl-β-D-glucopyranosyl]-Oxy-20β-hydroxy-16α-methoxy-pregn-5-ene. benthamdirect.com

Pregnane glycosides, which consist of a pregnane aglycone linked to a sugar chain, are a significant class of natural products, often isolated from plants of the Asclepiadaceae family. mdpi.comresearchgate.net The structural diversity of these compounds is vast, arising from variations in both the steroidal aglycone and the attached oligosaccharide chain. shimadzu.com.cn The derivatization of these naturally occurring glycosides is an active area of research, aiming to create new compounds with unique biological properties. nih.gov

Table 1: Examples of Pregnane Derivatization Starting Materials

| Starting Material | Source/Type | Common Modifications |

|---|---|---|

| 16-Dehydropregnenolone Acetate | Semisynthetic (from Diosgenin) | Oxime formation, epoxidation, glycosylation benthamdirect.com |

| Progesterone | Natural/Synthetic | Reduction, alkylation, halogenation nih.govnih.govresearchgate.net |

Novel Synthetic Routes for Pregnane Derivatives

The development of novel synthetic routes allows for the creation of pregnane derivatives with unique structural features and potential therapeutic applications. These routes often focus on building upon the basic pregnane scaffold to introduce new functionalities or ring systems.

One innovative approach involves the synthesis of D-annulated pentacyclic steroids. This has been achieved through an acid-catalyzed cyclization of benzylidenes derived from 16-dehydropregnenolone acetate. The reaction proceeds via a regioselective interrupted Nazarov cyclization, where a chloride ion is trapped, leading to the formation of a new five-membered ring fused to the D-ring of the steroid. mdpi.com

Another strategy focuses on incorporating heterocyclic moieties into the pregnane structure, which can significantly alter biological activity. For example, pregnane derivatives featuring a triazole or imidazole ring at the C-21 position have been synthesized from 16-dehydropregnenolone acetate. nih.gov Similarly, 4-azapregnene derivatives have been synthesized from progesterone through an oxidative cleavage followed by an azacyclization reaction, introducing a nitrogen atom into the A-ring. nih.gov These modifications often lead to compounds with potential anticancer properties. nih.govnih.gov

The exploration of new synthetic methodologies is crucial for expanding the chemical space of pregnane derivatives, enabling the development of compounds with tailored pharmacological profiles.

Regioselective and Stereoselective Chemical Transformations

Controlling the regioselectivity and stereoselectivity of chemical reactions is paramount in steroid chemistry due to the presence of multiple reactive sites and chiral centers. khanacademy.org Specific transformations allow for the precise modification of the pregnane nucleus.

Allylic oxidation is a powerful transformation for introducing carbonyl groups into unsaturated steroids, which can significantly alter their biological function. For Δ⁵ steroidal compounds, which are common pregnane precursors, there are two primary allylic positions susceptible to oxidation: C4 and C7. The oxidation of the B-ring at the C7 position is of particular interest.

Various reagents have been employed for this purpose, with chromium-based complexes being common. researchgate.net These reactions often proceed through a radical mechanism. For example, the oxidation of cholesteryl acetate and diosgenyl acetate with lead tetraacetate results in allylic acetoxylation at the C-7 position. These reactions are typically non-stereospecific, yielding a mixture of the 7α- and 7β-epimers. semanticscholar.org The choice of oxidant and reaction conditions is critical for achieving the desired outcome and selectivity. researchgate.net

Table 2: Reagents for Allylic Oxidation of Δ⁵ Steroids

| Reagent/System | Typical Position Oxidized | Key Characteristics |

|---|---|---|

| Chromium(VI) Reagents | C7 | Widely used, proceeds via radical mechanism researchgate.net |

| Lead Tetraacetate | C7 | Results in allylic acetoxylation, often non-stereospecific semanticscholar.org |

O-alkylation is a fundamental reaction for converting hydroxyl groups into ethers, which can serve as protecting groups or introduce new functionalities. In the context of pregnane derivatives, regioselective O-alkylation is important when multiple hydroxyl groups are present. For instance, the reaction of a phenolic pregnane derivative, 1-hydroxy-4-methyl-19-norpregna-1,3,5(10)-trien-20-one, with alkyl halides yields the corresponding ethers. nih.gov

The selectivity between N- and O-alkylation can be influenced by several factors, including the alkylating agent, solvent, and the nature of the counter-ion. nih.gov In systems containing an ambident nucleophile, such as a lactam, steric effects from a bulky alkylating agent can favor O-alkylation. nih.gov

Cyclization reactions are instrumental in constructing new ring systems onto the existing steroid framework. A notable example is the interrupted Nazarov cyclization used to synthesize D-annulated pentacyclic steroids from 16-dehydropregnenolone acetate derivatives. mdpi.com The Nazarov cyclization is a 4π-electrocyclic ring closure of a divinyl ketone, typically promoted by a Lewis acid. wikipedia.org In the case of the pregnane derivatives, the reaction is interrupted by a nucleophile (e.g., a halide ion), which traps the oxyallyl cation intermediate, leading to a stable pentacyclic product. mdpi.comwikipedia.org

Base-catalyzed cyclization has also been employed. For example, a pregnane derivative containing a chloracetyl group was shown to undergo ring closure to form a furan ring fused to the A-ring of the steroid. nih.gov

Cyanosilylation is a valuable method for the formation of cyanohydrins from carbonyl compounds. The use of trimethylsilyl (B98337) cyanide (TMSCN) allows for the introduction of both a cyano group and a trimethylsilyl protecting group in a single step. This reaction has been applied to the side chain of pregnane derivatives with high selectivity.

The addition of TMSCN to saturated 20-keto pregnanes, in the presence of a suitable catalyst, yields epimerically pure silylated cyanohydrins. nih.gov X-ray crystallographic analysis has confirmed that the reaction proceeds with high stereoselectivity, forming the 20(R)-silylated cyanohydrin. nih.gov This selective transformation highlights the utility of silyl (B83357) derivatives in modifying the pregnane side chain, providing a route to functionalized steroid analogs.

Table 3: Cyanosilylation of a 20-Keto Pregnane Derivative

| Substrate | Reagent | Product | Stereochemistry |

|---|

Silylation as a Synthetic Strategy for Modifying Organic Molecules

Silylation, the introduction of a silyl group (containing a silicon atom bonded to organic groups and a reactive site) into a molecule, is a versatile and widely employed strategy in organic synthesis. The most common silylating agents introduce a trimethylsilyl (TMS) group, converting hydroxyl, carboxyl, and other active hydrogen-containing functional groups into their corresponding trimethylsilyl ethers, esters, etc. This transformation is highly valued for its ability to protect sensitive functional groups, increase the volatility of compounds for analytical techniques like gas chromatography-mass spectrometry (GC-MS), and to activate or modify the reactivity of the parent molecule for subsequent chemical transformations.

In the realm of steroid chemistry, including pregnane derivatives, silylation is a routinely used derivatization technique for analytical purposes. The conversion of hydroxyl groups in pregnane steroids to trimethylsilyl ethers significantly enhances their thermal stability and volatility, facilitating their analysis by GC-MS. While this application is well-documented, the use of silylation as a deliberate synthetic strategy to chemically modify the pregnane backbone itself is less commonly reported in readily available literature. However, the principles of silylation and the known reactivity of silyl ethers can be applied to envision synthetic pathways for pregnane derivatives.

The primary synthetic application of silylating pregnane derivatives would be the protection of hydroxyl groups at various positions (e.g., C-3, C-17, C-20, C-21) to allow for selective reactions at other sites of the molecule. The choice of silylating agent and reaction conditions can allow for selective protection of less sterically hindered hydroxyl groups.

General Silylation Reaction Conditions:

| Silylating Agent | Catalyst | Solvent | Temperature |

| Trimethylsilyl chloride (TMSCl) | Base (e.g., triethylamine, pyridine) | Dichloromethane, THF | Room Temperature |

| Hexamethyldisilazane (HMDS) | Iodine | Acetonitrile (B52724) | Room Temperature |

| N,O-Bis(trimethylsilyl)acetamide (BSA) | None or catalyst (e.g., TMCS) | Pyridine, DMF | 60-80 °C |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Base (e.g., 2,6-lutidine) | Dichloromethane | 0 °C to Room Temperature |

This table presents generalized conditions for the silylation of alcohols and may be applicable to pregnane derivatives.

Once the trimethylsilyl ether of a pregnane derivative is formed, it can be subjected to various chemical transformations. For instance, the increased steric bulk of the silyl ether can direct reagents to other positions of the steroid nucleus. Furthermore, silyl enol ethers, formed from the corresponding ketones, are versatile intermediates in organic synthesis, enabling reactions such as aldol additions and alkylations. The trimethylsilyl group can be readily removed under mild acidic conditions or with fluoride (B91410) ion sources, regenerating the original hydroxyl group.

While specific, detailed research findings on the extensive use of trimethylsilyl pregnane derivatives in complex synthetic sequences are not widely reported in the searched literature, the foundational principles of silylation chemistry provide a framework for its potential application in the strategic modification of the pregnane scaffold.

Development of Spiro Heterocyclic Pregnane Derivatives

The incorporation of spirocyclic heterocyclic moieties into the pregnane skeleton has emerged as a significant area of research in medicinal and synthetic organic chemistry. This structural modification can impart novel pharmacological properties and lead to the discovery of new therapeutic agents. The introduction of a spiro center, a carbon atom connected to two rings, can significantly alter the three-dimensional structure of the pregnane molecule, potentially enhancing its interaction with biological targets.

A common strategy for the synthesis of spiro heterocyclic pregnane derivatives involves the utilization of a ketone group on the pregnane backbone, typically at the C-17 position, as a reactive handle for the construction of the spirocyclic system.

Synthesis of Spiro-Oxazolidinone Pregnane Derivatives:

One approach to constructing spiro-oxazolidinones involves the reaction of a 17-spiro-oxirane derivative of pregnane with an isocyanate. The oxirane ring is first opened, and subsequent cyclization leads to the formation of the oxazolidinone ring. For instance, new potential aldosterone-blocking 17-spiro-oxazolidinone derivatives with an androstane (a related steroid structure) ring system have been synthesized using 17S-spiro-oxiranes as starting materials nih.gov. The oxazolidinone ring was constructed through various synthetic pathways, highlighting the versatility of this approach.

Synthesis of Spiro-Isoxazoline Pregnane Derivatives via 1,3-Dipolar Cycloaddition:

A powerful and widely used method for the synthesis of five-membered heterocyclic rings is the 1,3-dipolar cycloaddition reaction. nih.govnih.govbeilstein-journals.org This reaction involves the addition of a 1,3-dipole, such as a nitrile oxide, to a dipolarophile, typically an alkene or alkyne. In the context of pregnane chemistry, the exocyclic double bond of 16-dehydropregnenolone acetate serves as an excellent dipolarophile for the construction of spiro-isoxazoline derivatives at the C-16 position. dntb.gov.ua

The general reaction scheme involves the in-situ generation of a nitrile oxide from an appropriate precursor (e.g., an oxime or a hydroximoyl chloride) in the presence of the pregnane derivative. The nitrile oxide then undergoes a concerted [3+2] cycloaddition with the C16-C17 double bond to yield the spiro-isoxazoline product. This reaction is often highly regio- and stereoselective.

Examples of Spiro Heterocyclic Pregnane Derivative Synthesis:

| Pregnane Reactant | Reagent(s) | Heterocyclic Product | Reference |

| 16-Dehydropregnenolone acetate | Arylnitrile oxides (from aryl aldehydes and hydroxylamine) | 16-Spiroisoxazolines | dntb.gov.ua |

| 17S-Spiro-oxirane androstane derivative | Isocyanates | 17-Spiro-oxazolidinones | nih.gov |

The development of these synthetic methodologies has provided access to a diverse range of novel spiro heterocyclic pregnane derivatives, opening up new avenues for the exploration of their biological activities.

Computational and Theoretical Studies on Pregnane Trimethylsilyl Derivatives

Density Functional Theory (DFT) for Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.orgyoutube.com It has become a fundamental tool in computational chemistry due to its favorable balance between computational cost and accuracy. arxiv.org DFT calculations are instrumental in determining the optimized molecular geometries and exploring the conformational landscapes of pregnane (B1235032) trimethylsilyl (B98337) derivatives.

The core principle of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state energy of a many-electron system is a unique functional of the electron density. arxiv.orgyoutube.com In practice, the Kohn-Sham formalism is employed, which simplifies the problem by considering a fictitious system of non-interacting electrons in an effective potential. arxiv.org The accuracy of DFT calculations heavily relies on the approximation used for the exchange-correlation (XC) functional, which accounts for the complex many-body interactions between electrons. arxiv.org

For pregnane trimethylsilyl derivatives, DFT is used to predict stable conformers and understand the influence of the bulky trimethylsilyl group on the steroid backbone. Researchers can calculate various molecular properties, including bond lengths, bond angles, and dihedral angles, to construct a detailed three-dimensional picture of the molecule. This information is crucial for understanding the steric and electronic effects of silylation.

Studies have utilized DFT to analyze the conformational preferences of similar molecules, such as heteroaryl substituted pregnenolone (B344588) derivatives. researchgate.net By calculating the energies of different conformers, researchers can identify the most stable structures. The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's stability, hardness, and softness. researchgate.net Furthermore, the molecular electrostatic potential (MEP) can be mapped to identify reactive regions within the molecule. researchgate.net

Table 1: Key Applications of DFT in the Study of Pregnane Trimethylsilyl Derivatives

| Application | Description | Insights Gained |

| Geometry Optimization | Finding the lowest energy arrangement of atoms in the molecule. | Provides accurate bond lengths, bond angles, and overall 3D structure. arxiv.org |

| Conformational Analysis | Identifying and ranking the stability of different spatial arrangements (conformers). | Elucidates the preferred shapes of the molecule and the energetic barriers between them. researchgate.neteurjchem.com |

| Electronic Structure Analysis | Calculating the distribution of electrons and orbital energies (HOMO, LUMO). | Reveals information about chemical reactivity, stability, and spectroscopic properties. researchgate.net |

| Vibrational Frequency Calculation | Predicting the infrared and Raman spectra of the molecule. | Aids in the identification and characterization of the compound. |

The choice of the functional and basis set is critical for the accuracy of DFT calculations. For instance, the B3LYP functional with a 6-311+G(d,p) basis set has been used to study the structures of pregnenolone derivatives. researchgate.net The continuous development of new functionals, including those based on machine learning, aims to improve the precision of these theoretical predictions. arxiv.org

In Silico Mass Spectrometry and Fragmentation Prediction

The derivatization of compounds with trimethylsilyl (TMS) groups is a common practice in gas chromatography-mass spectrometry (GC-MS) analysis to increase their volatility and thermal stability. escholarship.org However, the interpretation of the resulting mass spectra can be complex. In silico methods, particularly those based on quantum chemistry, have emerged as valuable tools for predicting the mass spectral fragmentation of trimethylsilylated molecules, including pregnane derivatives. escholarship.orgnih.gov

One such method is Quantum Chemistry Electron Ionization Mass Spectrometry (QCEIMS), which simulates the electron ionization (EI) process and subsequent fragmentation pathways. escholarship.org This approach can generate in silico mass spectra directly from the chemical structure of a compound. A study evaluating the performance of QCEIMS for 816 trimethylsilyl derivatives of various small molecules found that the in silico spectra had a weighted dot score similarity of 635 out of a maximum of 1000 when compared to experimental spectra from the NIST17 library. escholarship.org While this indicates a useful level of accuracy for annotating unknown compounds, the study also highlighted that 37% of experimentally observed ions were not predicted by the QCEIMS method, suggesting areas for future improvement in the software. escholarship.org

The fragmentation of TMS derivatives is heavily influenced by the position of the TMS group on the pregnane steroid nucleus. nih.govresearchgate.net The elimination of trimethylsilanol (B90980) is a common fragmentation pathway, and the specific sequence of its loss can be dependent on the structural environment of the trimethylsilyloxy groups. researchgate.net In silico fragmentation prediction tools can help to rationalize these complex fragmentation patterns and aid in the structural elucidation of unknown pregnane metabolites.

Table 2: Comparison of In Silico and Experimental Mass Spectra for TMS Derivatives

| Compound Class | Average Similarity Score (QCEIMS vs. NIST17) | Key Observations |

| Overall TMS Derivatives | 635 / 1000 | Useful for annotation but with limitations. escholarship.org |

| Aromatic Compounds | 808 / 1000 | Higher prediction accuracy. escholarship.org |

| Oxygen-Containing Molecules | 609 / 1000 | Lower prediction accuracy. escholarship.org |

The development of these in silico tools is crucial because experimental mass spectral libraries for TMS-derivatized compounds are relatively small compared to the vast number of possible metabolites. escholarship.org By providing theoretical predictions, these methods can help to bridge the gap in available reference data.

Theoretical Investigations of Silyl (B83357) Ether Structures and Reactivity

Theoretical studies provide fundamental insights into the nature of silyl ethers, which are the functional groups formed when a hydroxyl group on the pregnane molecule reacts with a trimethylsilylating agent. These investigations focus on understanding the structure, stability, and reactivity of the Si-O bond.

The reactivity of silyl ethers is a key aspect of their utility in chemical synthesis and analysis. Theoretical calculations can be used to model the mechanisms of silylation and desilylation reactions. For instance, understanding the factors that influence the rate of silylation of sterically hindered versus unhindered hydroxyl groups can inform methods for selective derivatization. researchgate.net

Computational studies can also explore the electronic properties of silyl ethers. The introduction of the trimethylsilyl group can alter the electron density distribution within the pregnane molecule, which in turn can affect its reactivity and interactions with other molecules.

Modeling of Metabolic Pathways and Enzyme Interactions

Computational modeling is increasingly used to understand the complex metabolic pathways involving pregnane derivatives and their interactions with enzymes. nih.govresearchgate.net While direct studies on the metabolic pathways of pregnane trimethylsilyl derivatives are specific to analytical derivatization rather than in vivo processes, the principles of modeling can be applied to understand the behavior of the parent pregnane molecules.

Bayesian modeling and pharmacokinetic models are two approaches used to analyze complex biochemical reactions. nih.gov These methods can incorporate prior knowledge of metabolic pathways and the genes that regulate them to build predictive models. nih.gov Such models can be used to simulate the metabolism of pregnane compounds and predict the formation of various metabolites.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov In the context of pregnane derivatives, docking simulations can be used to study their interaction with metabolic enzymes, such as cytochrome P450s. researchgate.net For example, the binding affinities of pregnenolone derivatives with human microsomal cytochrome P450 17A1 (CYP17A1) have been evaluated using the AutoDock Vina program. researchgate.net These simulations can provide insights into how the structure of the pregnane derivative, including the presence of a TMS group, might influence its binding to the active site of an enzyme.

Table 3: Computational Approaches for Studying Metabolism and Enzyme Interactions

| Computational Method | Application | Information Gained |

| Metabolic Pathway Modeling | Simulating the series of chemical reactions that occur within a cell. | Predicts the formation of metabolites and the overall fate of a compound. nih.govresearchgate.net |

| Molecular Docking | Predicting the binding mode and affinity of a ligand to a protein. | Elucidates how pregnane derivatives interact with enzymes on a molecular level. researchgate.netnih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that treats a small, reactive part of a system with quantum mechanics and the larger part with molecular mechanics. | Can provide detailed insights into enzyme-catalyzed reaction mechanisms. |

These computational approaches are essential for building a comprehensive understanding of the biological activity and metabolic fate of pregnane compounds. By combining theoretical predictions with experimental data, researchers can develop a more complete picture of the role of these important molecules in biological systems.

Future Directions in Pregnane Trimethylsilane Deriv. Research

Development of Novel Derivatization Reagents and Techniques

The derivatization of pregnanes and other steroids is essential for their analysis, but traditional methods are not without challenges. Consequently, a significant area of future research is the development of new reagents and techniques that offer improved performance over classic trimethylsilylation. The primary goals are to increase reaction yields, enhance ionization efficiency for greater sensitivity, and simplify complex analytical readouts. mdpi.com

One avenue of exploration is the creation of reagents that produce derivatives with superior detectability. For instance, the novel derivatizing reagent 1-(9-anthracenylmethyl)piperazine (MAP) was developed to react quickly with target functional groups and allow for selective detection at very low levels. nih.gov In comparative studies, MAP demonstrated a higher relative reactivity than other established reagents like 1-(2-methoxyphenyl)piperazine (B120316) (MOPP) and 9-(methylaminomethyl)anthracene (B57991) (MAMA). nih.gov

Another approach involves designing reagents that address specific analytical problems, such as the formation of multiple derivative forms from a single analyte. The use of hydroxylamine (B1172632), a common reagent, can result in the production of both syn- and anti-isomers, complicating chromatographic analysis. mdpi.com A novel reagent, cyanoacetohydrazide, has been shown to increase ionization efficiency in positive mode mass spectrometry, potentially eliminating the need for separate analyses in both positive and negative modes. mdpi.com Research indicates that this reagent can enhance efficiency by two to five times compared to hydroxylamine and provides the benefit of reproducible fragmentation, which can aid in non-targeted screening for steroidomics. mdpi.com

| Reagent | Analyte Example | Relative Reactivity (%) | Key Advantage | Source |

| 1-(9-anthracenylmethyl)piperazine (MAP) | Phenyl isocyanate | 100 | High reactivity and favorable fluorescence response for sensitive detection. | nih.gov |

| 1-(2-methoxyphenyl)piperazine (MOPP) | Phenyl isocyanate | 88 | Established reagent for comparison. | nih.gov |

| Cyanoacetohydrazide (CAH) | Steroid hormones | Not directly compared to MAP/MOPP | Increases ionization efficiency and simplifies chromatograms compared to hydroxylamine. | mdpi.com |

| 9-(methylaminomethyl)anthracene (MAMA) | Phenyl isocyanate | 25 | Lower reactivity compared to MAP. | nih.gov |

Advancements in High-Throughput Analytical Methodologies

To handle the large sample volumes required for population-level studies and comprehensive metabolic profiling, there is a pressing need for advancements in high-throughput analytical methodologies. Future progress will depend on integrating faster and more efficient technologies that can process and analyze pregnane (B1235032) trimethylsilane (B1584522) derivatives with greater speed and precision.

The evolution of mass spectrometry is central to this effort. Technologies like high-resolution mass spectrometry and tandem MS (MS/MS) are becoming standard for their ability to generate immense volumes of data in a short time. nih.govmdpi.com These methods allow for the comparison of disease-state samples with controls to identify significant molecular differences that can serve as biomarkers. nih.gov

Beyond traditional GC-MS and LC-MS, novel non-invasive screening techniques are emerging. One such groundbreaking approach is micro magnetic resonance spectroscopy (micro MRS). pnas.org This technique can provide a biochemical fingerprint of a sample, such as a mammalian embryo, in a nondestructive manner. pnas.org While distinct from derivatization-based methods, the development of such non-invasive technologies represents a major leap forward in metabolic screening, offering the potential to analyze samples without altering their chemical composition. This could revolutionize fields like reproductive medicine by providing new ways to assess viability and health. pnas.org The integration of these advanced analytical platforms with automated sample preparation and sophisticated data analysis software is key to enabling the high-throughput required for large-scale research.

Elucidation of Undescribed Pregnane Metabolites and Pathways

A primary objective in steroid research is the discovery and characterization of previously unknown pregnane metabolites and the metabolic pathways that produce them. The analysis of TMS derivatives is a powerful tool in this discovery process. By using techniques like electrospray ionization-multiple stage tandem mass spectrometry (ESI-MS(n)), researchers can efficiently distinguish novel compounds from known ones in a process known as dereplication. nih.gov This methodology has been successfully used to analyze crude plant extracts, leading to the identification of previously isolated pregnane glycosides and predicting the structures of new ones. nih.gov

Metabolomics, the large-scale study of small molecules, has become an invaluable tool for discovering new bioactive metabolites in humans. nih.gov In one study focused on diabetes, a metabolomics approach was used to analyze blood samples from individuals with gestational diabetes, type 2 diabetes, and non-diabetic controls. utoronto.ca This research led to the discovery that a specific fat metabolite, CMPF, was dramatically increased in both diabetic groups. utoronto.ca Subsequent experiments showed that this previously underappreciated metabolite impairs insulin (B600854) secretion from pancreatic beta cells, highlighting a novel pathway in the development of diabetes. utoronto.ca

Furthermore, research into fetal development has revealed that distinct metabolic pathways are activated at different stages of gestation. utsw.edu Scientists have used metabolomics and isotope tracing to uncover that developing fetal organs have specific fuel preferences, indicating that unique metabolic pathways are critical for their formation. utsw.edu The discovery of new pregnane derivatives and their roles in such specific pathways continues to be a vibrant area of research, with newly synthesized compounds being evaluated for potential therapeutic effects, such as the inhibition of the 5α-reductase enzyme. nih.gov

Integration of Multi-Omics Data for Comprehensive Understanding